2,4-dichloro-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
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Overview
Description
The compound “2,4-dichloro-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide moiety, which is a common feature in many pharmaceutical drugs . The molecule also contains a quinoline ring, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are known for their pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the quinoline ring, followed by the introduction of the various substituents. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement and orientation of these groups in the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions, while the aromatic rings could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
- Application : Recent research reports catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, it played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Application : Although specific studies on this compound are limited, its imidazole moiety suggests potential therapeutic applications. Further investigations are warranted to explore its interactions with biological targets .
- Application : While not directly studied for this compound, its structural features resemble known EZH2 inhibitors. Rational design and optimization could lead to novel EZH2 inhibitors with potential anticancer activity .
- Application : Although not specifically mentioned, this compound’s structure suggests it could be evaluated as an EZH2 modulator. Assessing its pharmacokinetic properties and selectivity against other enzymes would be valuable .
Organic Synthesis and Protodeboronation
Imidazole-Containing Compounds
EZH2 Inhibition
Orally Bioavailable Enhancer of Zeste Homolog 2 (EZH2) Modulators
Chemical Properties and Structure-Activity Relationships
Safety and Hazards
As with any chemical compound, the safety and potential hazards would depend on factors such as the specific properties of the compound, the dose, and the route of exposure. It’s always important to handle chemical compounds in a safe manner and to refer to Material Safety Data Sheets (MSDS) for specific safety information .
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It’s worth noting that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
The lipophilicity values (log d = 20 - 21) of similar compounds suggest that they may have favorable pharmacokinetic properties .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
2,4-dichloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-26-14-4-2-11-8-12(18(24)23-17(11)10-14)6-7-22-19(25)15-5-3-13(20)9-16(15)21/h2-5,8-10H,6-7H2,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYZMFINPMGXOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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